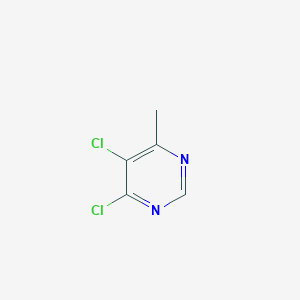

4,5-Dichloro-6-methylpyrimidine

Descripción

Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Organic and Medicinal Chemistry

The story of pyrimidine and its derivatives is a fascinating journey that spans from their initial discovery as fundamental components of nucleic acids to their current, widespread use in modern medicine. researchgate.net The pyrimidine ring system is a core structure in the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA. researchgate.netignited.in This natural prevalence has long served as an inspiration for medicinal chemists, leading to the development of a vast array of synthetic pyrimidine derivatives with significant therapeutic potential. researchgate.netgsconlinepress.com

Historically, the structural modification of pyrimidines has led to major breakthroughs in chemotherapy. researchgate.net A notable early example is the synthesis of 5-fluorouracil, a pyrimidine antimetabolite that has been a cornerstone of cancer treatment for decades. researchgate.netgsconlinepress.com The fundamental principle behind the use of such derivatives lies in their ability to act as mimics or antagonists of natural pyrimidines, thereby disrupting essential biological processes in rapidly dividing cancer cells or pathogens. ignited.in Beyond cancer, pyrimidine derivatives have been developed as antibacterial, antifungal, antiviral, and anti-inflammatory agents, showcasing the remarkable versatility of this heterocyclic scaffold. ignited.innih.govmdpi.com The pyrimidine nucleus is also found in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2). researchgate.netgsconlinepress.com

Overview of Halogenated Pyrimidines as Versatile Synthetic Intermediates

Within the broad family of pyrimidine derivatives, halogenated pyrimidines stand out as exceptionally versatile intermediates in organic synthesis. rsc.orgnih.gov The introduction of halogen atoms onto the pyrimidine ring significantly enhances its reactivity, particularly towards nucleophilic substitution reactions. cymitquimica.com This heightened reactivity allows for the strategic and controlled introduction of a wide range of functional groups, making halogenated pyrimidines valuable building blocks for the synthesis of more complex molecules. nih.govcymitquimica.com

The positions of the halogen atoms on the pyrimidine ring play a crucial role in determining the regioselectivity of these substitution reactions. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, nucleophilic attack typically occurs selectively at the C-4 position. wuxiapptec.com However, the presence of other substituents on the ring can alter this selectivity, sometimes favoring substitution at the C-2 position. wuxiapptec.com This tunable reactivity makes halogenated pyrimidines powerful tools for synthetic chemists, enabling the precise construction of target molecules with desired functionalities. Their utility is further underscored by their frequent use in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comcymitquimica.comguidechem.com

Specific Context of 4,5-Dichloro-6-methylpyrimidine within Halogenated Pyrimidine Systems

This compound is a specific halogenated pyrimidine that has garnered attention as a valuable synthetic intermediate. cymitquimica.comcymitquimica.com Its unique substitution pattern, featuring two chlorine atoms and a methyl group, provides a distinct reactive profile that is leveraged in various chemical syntheses. cymitquimica.com This compound is typically a solid at room temperature and is characterized by its six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. cymitquimica.com

Relevance of Dichlorination Pattern (4,5-positions) and Methyl Substitution (6-position)

The dichlorination at the 4 and 5-positions of the pyrimidine ring in this compound is a key feature that dictates its chemical behavior. These chlorine atoms render the corresponding carbon atoms electrophilic and susceptible to nucleophilic attack, making the compound a valuable precursor for the synthesis of a variety of substituted pyrimidines. cymitquimica.com The presence of two chlorine atoms offers the potential for sequential or double substitution reactions, further expanding its synthetic utility.

The methyl group at the 6-position also influences the reactivity of the molecule. While a comprehensive analysis of its electronic and steric effects on the reactivity of the 4- and 5-positions is not extensively detailed in the provided search results, it is a common principle in organic chemistry that such substituents can modulate the reactivity of adjacent functional groups. This specific arrangement of substituents makes this compound a useful building block in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical development. cymitquimica.comvdoc.pub For instance, it has been used in the synthesis of compounds with potential applications as fungicides and insecticides. google.com

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 83942-10-3 | cymitquimica.com |

| Molecular Formula | C5H4Cl2N2 | cymitquimica.com |

| Molecular Weight | 163.0047 g/mol | cymitquimica.com |

| Physical State | Solid at room temperature | cymitquimica.com |

| Purity | Typically ≥95% | cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUNBOQRQYAIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472764 | |

| Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83942-10-3 | |

| Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4,5 Dichloro 6 Methylpyrimidine

Precursor Synthesis and Derivatization

The synthesis of 4,5-dichloro-6-methylpyrimidine is primarily achieved through the chlorination of a dihydroxy pyrimidine (B1678525) precursor. The generation of this precursor is a critical first step, often accomplished via a cyclization reaction.

Synthesis from Pyrimidine Diones (e.g., 4,6-Dihydroxy-2-methylpyrimidine)

The most common precursor for chlorinated methylpyrimidines is 4,6-dihydroxy-2-methylpyrimidine (B75791). This compound, existing in tautomeric equilibrium with its pyrimidine-dione form, serves as the direct substrate for various chlorination agents.

The conversion of hydroxypyrimidines to their chloro-derivatives using phosphorus oxychloride (POCl₃) is a classical and widely employed method in heterocyclic chemistry. mdpi.com This reaction involves heating the dihydroxy precursor, such as 4,6-dihydroxy-2-methylpyrimidine, in excess POCl₃, which often acts as both the reagent and the solvent. google.com The process facilitates the substitution of the hydroxyl groups with chlorine atoms.

To enhance the reaction's efficiency and to scavenge the HCl produced, an organic base is frequently added. Common bases include pyridine (B92270), N,N-dimethylaniline, or N,N-diethylaniline. mdpi.comgoogle.com Research has also demonstrated efficient, solvent-free chlorination by heating a hydroxypyrimidine with an equimolar amount of POCl₃ and pyridine in a sealed reactor. mdpi.comnih.gov This method is noted for its high yield and suitability for large-scale preparations. nih.gov For instance, the chlorination of a nitrated precursor, 4,6-dihydroxy-2-methyl-5-nitropyrimidine, is successfully carried out using phosphorus oxychloride to yield the corresponding dichloro-derivative. asianpubs.org

Table 1: Selected Conditions for Chlorination using POCl₃

| Precursor | Reagents | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | POCl₃ | - | Reflux | 4,6-Dichloro-2-methyl-5-nitropyrimidine | 82.6% | asianpubs.org |

| 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | POCl₃ | N,N-Dimethylaniline | 100-110°C | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | 40-80% | google.com |

Note: The table includes data for structurally related isomers due to the prevalence of this synthetic method for various pyrimidine cores.

Concerns over the toxicity and corrosive nature of POCl₃ have led to the exploration of alternative chlorinating agents. Triphosgene (B27547) (bis(trichloromethyl) carbonate), a crystalline solid, serves as a safer and more manageable substitute for gaseous phosgene. google.com A patented method describes the synthesis of 4,6-dichloro-2-methylpyrimidine (B42779) by treating 4,6-dihydroxy-2-methylpyrimidine with a triphosgene solution in dichloroethane. google.com The reaction is conducted at reflux in the presence of a base, such as N,N-diethylaniline, to neutralize the acid generated during the reaction. google.com This approach is lauded for being safe, easy to operate, and suitable for industrial-scale production. google.com

Synthesis from Other Pyrimidine Precursors

The pyrimidine ring system itself is constructed from acyclic precursors through cyclization reactions, which represents the fundamental approach to building the core structure.

The most prevalent and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine. bu.edu.egnih.gov To synthesize the precursor for this compound, acetamidine (B91507) hydrochloride is reacted with a derivative of malonic acid, such as diethyl malonate or dimethyl malonate. asianpubs.orggoogle.com

This base-catalyzed cyclocondensation is typically carried out in an alcoholic solvent with a strong base like sodium methoxide (B1231860). asianpubs.orggoogle.com The reaction proceeds by adding the malonate and the amidine salt to a solution of sodium methoxide in methanol (B129727) under cooled conditions, followed by a reaction period at room temperature. google.com The resulting intermediate, 4,6-dihydroxy-2-methylpyrimidine, precipitates from the solution upon acidification and can be isolated in high yield before being carried forward to the chlorination step. asianpubs.orggoogle.com

Table 2: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine via Cyclization

| C3-Component | N-C-N Component | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Diethyl Malonate | Acetamidine Hydrochloride | Sodium Methoxide | - | - | 91.2% | asianpubs.org |

Nucleophilic Substitution Reactions on the Pyrimidine Ring of this compound

The two chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the introduction of a wide range of functional groups onto the pyrimidine core, making it a valuable synthetic intermediate. The chlorine atoms can be displaced by various nucleophiles, including amines, thiols, and phenoxides.

The regioselectivity of the substitution—that is, whether the C4 or C5 chlorine atom reacts first—is a critical aspect of its chemistry. In dichloropyrimidines, the positions of the chlorine atoms are not electronically equivalent, leading to preferential substitution at one site. For related dichloropyrimidines, it is known that the C4 position is generally more activated towards nucleophilic attack than the C2 position, unless other substituents on the ring alter the electronic distribution. wuxiapptec.com In the case of this compound, the electronic effects of the methyl group at C6 and the interplay between the two adjacent chlorine atoms will dictate the reactivity of each position. A nucleophile may replace one or both chlorine atoms, depending on the reaction conditions and the stoichiometry of the nucleophile used. This stepwise substitution provides a pathway to selectively synthesize mono-substituted or di-substituted pyrimidine derivatives.

Regioselectivity and Stereoselectivity in Substitution Reactions

The two chlorine atoms on the pyrimidine ring of this compound are not equivalent, leading to questions of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C4 position is generally more activated towards nucleophilic attack than the chlorine at the C5 position due to the electronic influence of the ring nitrogen atoms.

Amination Reactions (e.g., with ammonia, primary, and secondary amines)

The reaction of dichloropyrimidines with various amines is a fundamental method for the synthesis of aminopyrimidines. In the case of related dichloropyrimidines, such as 2,4-dichloropyrimidines, amination often proceeds with high regioselectivity. For instance, reactions of 2,4-dichloropyrimidines with an electron-donating substituent at the C6 position tend to favor substitution at the C2 position. Conversely, an unsubstituted C6 position or the presence of an electron-withdrawing group often directs substitution to the C4 position. wuxiapptec.com

While specific studies on this compound are not extensively detailed in the provided results, the principles governing the reactivity of dichloropyrimidines can be applied. The methyl group at C6 is an electron-donating group, which would be expected to influence the regioselectivity of amination. It has been observed that in some cases, catalyst-free monoamination of dichloropyrimidines can be achieved under specific conditions, such as using potassium carbonate in DMF at elevated temperatures. nih.gov More nucleophilic amines, like secondary aliphatic amines, can react under non-catalyzed SNAr conditions, whereas less nucleophilic amines, such as arylamines, may require a palladium catalyst to achieve high efficiency. mit.edu

Table 1: Regioselectivity in Amination of Substituted Dichloropyrimidines

| Pyrimidine Substrate | Amine Nucleophile | Conditions | Major Product |

|---|---|---|---|

| 2,4-Dichloro-6-methylpyrimidine (B20014) | Secondary Amine | Heat | 2-Amino-4-chloro-6-methylpyrimidine |

| 2,4-Dichloropyrimidine | Primary Amine | Pd Catalyst | 4-Amino-2-chloropyrimidine |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K2CO3, DMF, 140 °C | Mono-aminated product nih.gov |

This table is illustrative and based on general principles of pyrimidine chemistry.

Reactions with Sulfur Nucleophiles (e.g., thiols)

Thiols are potent nucleophiles and readily react with halogenated pyrimidines. researchgate.net The reaction of 2,4-dichloro-6-methylpyrimidine with 1H,1H,2H,2H-perfluorodecanethiol has been documented as part of the fluorous synthesis of disubstituted pyrimidines. sigmaaldrich.comsigmaaldrich.com This indicates that the chlorine atoms of the dichloromethylpyrimidine core are susceptible to displacement by sulfur nucleophiles. The strong nucleophilicity of the sulfhydryl group facilitates its reaction with electrophilic centers on the pyrimidine ring. researchgate.net The regioselectivity of such reactions would again be a key factor, with the C4 position being the likely initial site of attack.

Reactions with Oxygen Nucleophiles (e.g., alkoxides, phenoxides)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the chloro substituents of dichloropyrimidines. In a related synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine, the displacement of the chlorine atoms at the C4 and C6 positions by benzyloxide proceeded smoothly. arkat-usa.org This demonstrates the feasibility of SNAr reactions with oxygen nucleophiles on a dichloropyrimidine scaffold. It is expected that this compound would undergo similar reactions with alkoxides and phenoxides, likely with initial substitution at the more electrophilic C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling (e.g., for aryl and alkyl substitutions)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. yonedalabs.comlibretexts.org This reaction is widely used for its functional group tolerance and relatively mild conditions. yonedalabs.com Dichloropyrimidines are suitable substrates for Suzuki-Miyaura coupling. For instance, 2,4-dichloro-6-methylpyrimidine has been shown to undergo a double cross-coupling reaction. sigmaaldrich.comsigmaaldrich.com

This reactivity highlights the potential of this compound as a building block in the synthesis of more complex molecules through the sequential or double Suzuki-Miyaura coupling. This would allow for the introduction of aryl or alkyl groups at the C4 and C5 positions, providing a powerful tool for structural diversification. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Components of a Typical Suzuki-Miyaura Reaction

| Component | Example | Role |

|---|---|---|

| Electrophile | This compound | Source of the pyrimidine core |

| Nucleophile | Arylboronic acid, Alkylboronic ester | Source of the aryl/alkyl group |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) | Facilitates the coupling reaction yonedalabs.com |

| Base | Na2CO3, K3PO4 | Activates the organoboron reagent |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants |

Electrophilic Aromatic Substitution Reactions

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes electrophilic substitution reactions on an unactivated pyrimidine ring challenging. bhu.ac.in The nitrogen atoms decrease the electron density of the ring carbons and are susceptible to protonation under the strongly acidic conditions often required for these reactions. bhu.ac.in

Direct nitration of the pyrimidine core is generally difficult. bhu.ac.in However, the reaction can be facilitated by the presence of activating groups on the ring, such as in pyrimidones (oxo-pyrimidines). bhu.ac.in For unactivated pyrimidines, forcing conditions are typically necessary. The mechanism follows the standard pathway for electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from a mixture of strong acids like nitric acid and sulfuric acid, acts as the electrophile. The electrophile attacks the π-system of the pyrimidine ring to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted pyrimidine. Given the structure of this compound, the only available position for substitution is C-2. However, this position is also deactivated, and successful nitration would likely require harsh reaction conditions.

Similar to nitration, direct halogenation of the pyrimidine ring can be sluggish. However, methods have been developed for the halogenation of pyrimidine derivatives, particularly nucleosides. For instance, bromination at the C-5 position of uridine (B1682114) and cytidine (B196190) derivatives has been successfully achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂). nih.gov This reaction can be efficiently catalyzed by acids such as p-toluenesulfonic acid (TsOH). nih.gov

For this compound, the C-5 position is already substituted. Therefore, any further halogenation would have to occur at the C-2 position. The reaction would proceed via a standard electrophilic aromatic substitution mechanism, where an electrophilic bromine species (e.g., Br⁺) attacks the ring, followed by deprotonation. The presence of the two chlorine atoms and the methyl group would influence the reactivity and regioselectivity of this substitution.

| Reaction | Typical Reagents | Target Position on Pyrimidine Ring | Notes |

|---|---|---|---|

| Nitration | Concentrated HNO₃ / H₂SO₄ | C-5 | Difficult on unactivated rings; facilitated by activating groups like -OH. bhu.ac.in |

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBH), acid catalyst (e.g., TsOH) | C-5 | Effective for pyrimidine nucleosides in aprotic solvents. nih.gov |

Cycloaddition and Annulation Reactions Involving this compound

The dichlorinated pyrimidine core is an excellent electrophilic scaffold for constructing fused heterocyclic systems. The chlorine atoms serve as leaving groups in condensation reactions with binucleophiles, leading to the formation of new rings fused to the pyrimidine structure.

A key application of dichloropyrimidines is in the synthesis of fused systems like pyrimidothiadiazines. Research has demonstrated the synthesis of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e] bhu.ac.inCurrent time information in Bangalore, IN.mdpi.comthiadiazine derivatives. researchgate.net This was achieved through the cyclocondensation of an appropriate bidentate nucleophile with 5-bromo-2,4-dichloro-6-methylpyrimidine, a close analogue of the title compound. researchgate.net The reaction involves an initial nucleophilic substitution followed by an intramolecular cyclization to form the fused thiadiazine ring. This strategy highlights how the reactive halogen sites on the pyrimidine can be used to build complex heterocyclic architectures. researchgate.net

The versatility of dichloropyrimidines extends to the synthesis of a wide range of other polycyclic derivatives. One advanced approach involves the Negishi cross-coupling of a zinc reagent derived from a dichloropyrimidine with various (hetero)aryl halides. Specifically, bis(4,6-dichloropyrimidin-5-yl)zinc has been used to create aryl-substituted pyrimidines, which are then converted into fused deazapurine heterocycles through subsequent azidation and thermal cyclization steps. nih.gov

Another example involves the reaction of polychlorinated pyrimidines with reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) with DABCO yields 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile, demonstrating a pathway to complex piperazine-substituted pyrimidines. researchgate.net These methods underscore the role of this compound and its analogues as key intermediates in the modular construction of diverse and complex polycyclic systems. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Assignment and Purity Assessment

For 4,5-dichloro-6-methylpyrimidine, a ¹H NMR spectrum would be expected to show a singlet for the methyl (CH₃) group and a singlet for the lone proton on the pyrimidine (B1678525) ring. The exact chemical shifts of these signals are dependent on the solvent used and the electronic effects of the adjacent chloro substituents. Similarly, the ¹³C NMR spectrum would display distinct signals for the methyl carbon, the two carbons bearing chlorine atoms, and the other carbons of the pyrimidine ring. While chemical suppliers like ChemScene confirm that the ¹H NMR spectrum is consistent with the structure, the actual spectral data with chemical shifts and coupling constants are not provided. nih.gov Without experimental data, a detailed analysis and assignment for purity assessment cannot be performed.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods to establish connectivity between atoms in a molecule.

COSY would confirm the absence of coupling between the methyl protons and the ring proton.

HSQC would correlate the proton signals directly to their attached carbon atoms.

HMBC would show long-range correlations (over two to three bonds) between protons and carbons, which would be definitive in confirming the substitution pattern of the pyrimidine ring.

However, no published studies were found that report the use of these 2D NMR techniques for the structural confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate mass measurement, which can confirm the elemental formula of a compound. The theoretical exact mass of this compound (C₅H₄Cl₂N₂) is 161.9752 g/mol . Chemical suppliers like Alfa Chemistry list this exact mass, but the primary experimental data from an HRMS analysis is not available. youtube.com

Fragmentation Pattern Analysis for Structural Characterization

The fragmentation pattern in a mass spectrum is unique to a molecule's structure and can be used to differentiate between isomers. The fragmentation of this compound would likely involve the loss of chlorine atoms, a methyl group, or cleavage of the pyrimidine ring. Analysis of these fragments would provide conclusive evidence for the arrangement of the substituents. Unfortunately, no experimental mass spectra detailing the fragmentation pattern of this specific isomer are available in the public domain.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a compound and for monitoring the progress of chemical reactions. While chemical suppliers such as BLD Pharm indicate the availability of LC-MS data for this compound, the actual chromatograms and mass spectra are not published. oregonstate.edunist.gov Such data would be essential for developing and validating quality control methods for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and analyzing the vibrational modes of a molecule.

The IR spectrum of a related compound, 4,5,6-trichloropyrimidine-2-carboxamide, reveals characteristic vibrational frequencies. For instance, N-H stretches are observed at 3402, 3291, 3219, and 3167 cm⁻¹, while a strong C=O stretch appears at 1686 cm⁻¹, which is indicative of an amide group. mdpi.com Although the specific IR spectrum for this compound is not detailed in the provided results, analysis of similar pyrimidine derivatives allows for the prediction of characteristic vibrational modes. mdpi.comarkat-usa.orgresearchgate.netasianpubs.org For this compound, one would expect to observe stretching vibrations corresponding to the C-H bonds of the methyl group, C-N and C=N bonds within the pyrimidine ring, and C-Cl bonds. The specific frequencies of these vibrations provide a unique fingerprint for the molecule, confirming the presence of its key functional groups.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (methyl) | Stretching | 2850-2960 |

| C=N (ring) | Stretching | 1640-1690 |

| C-N (ring) | Stretching | 1250-1350 |

| C-Cl | Stretching | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are related to its electronic structure and aromaticity. tanta.edu.eghnue.edu.vnlibretexts.orglibretexts.org

Organic molecules with conjugated π systems, such as pyrimidine derivatives, exhibit characteristic absorptions in the UV-Vis region due to π → π* and n → π* electronic transitions. libretexts.orglumenlearning.com The energy required for these transitions is inversely proportional to the wavelength of light absorbed. libretexts.org For aromatic systems, multiple absorption bands are often observed. hnue.edu.vn

The pyrimidine ring in this compound is an aromatic system. The presence of chlorine atoms and a methyl group as substituents on the ring influences the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). hnue.edu.vn In general, the attachment of substituent groups can cause shifts in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and can also affect the intensity of the absorption (hyperchromic or hypochromic effect). hnue.edu.vn

The study of electronic transitions provides information about the aromatic character of the pyrimidine ring. The π → π* transitions are typically of high intensity and are characteristic of the conjugated π system. lumenlearning.com The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are generally weaker. lumenlearning.com The specific λmax values and molar absorptivities (ε) for this compound would offer a detailed picture of its electronic structure and confirm its aromatic nature.

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π antibonding | Shorter wavelength (higher energy) |

| n → π | non-bonding to π antibonding | Longer wavelength (lower energy) |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure of 4,6-dichloro-5-methylpyrimidine (B15144), an isomer of the title compound, has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P21/n. nih.govnih.gov The molecule is essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.009 Å. nih.gov The bond distances and angles are comparable to those reported for similar pyrimidine derivatives. nih.gov For instance, the C-Cl bond lengths are approximately 1.73 Å, and the C-N bond lengths within the ring are around 1.30-1.34 Å. nih.gov

Crystallographic Data for 4,6-Dichloro-5-methylpyrimidine nih.govnih.gov

| Parameter | Value |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

| Z | 4 |

In the solid state, molecules of 4,6-dichloro-5-methylpyrimidine are linked by intermolecular interactions. nih.gov Specifically, pairs of molecules form inversion dimers through C—H···N hydrogen bonds, creating an R²₂(6) ring motif. nih.gov The hydrogen bond involves the hydrogen atom on C2 and the nitrogen atom N3 of an adjacent molecule, with a H···N distance of 2.66 Å and a D—H···A angle of 146°. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature and stability of dichloromethylpyrimidine isomers.

Density Functional Theory (DFT) has been effectively utilized to investigate the structural and electronic properties of dichloromethylpyrimidine isomers. For 4,6-dichloro-5-methylpyrimidine (B15144), DFT computations have been performed to determine its optimized geometry. tandfonline.com These theoretical calculations are often corroborated by experimental data, such as X-ray diffraction studies, which have determined the crystal structure of 4,6-dichloro-5-methylpyrimidine. nih.gov The molecule is found to be essentially planar, a typical characteristic for benzene (B151609) rings substituted with halogen atoms and methyl groups. nih.gov The root-mean-square deviation for all non-hydrogen atoms is a mere 0.009 Å. nih.gov

A thermochemical study employing G3 theoretical calculations has provided the gas-phase enthalpies of formation for several dichloromethylpyrimidine isomers at 298.15 K. These values are crucial for comparing the relative stabilities of the isomers. The calculated gas-phase enthalpy of formation for 4,5-dichloro-6-methylpyrimidine is (78.1 ± 2.5) kJ mol⁻¹. researchgate.net

| Compound | Gas-Phase Enthalpy of Formation (kJ mol⁻¹) |

| 2,4-dichloro-5-methylpyrimidine | (79.6 ± 4.1) |

| 2,4-dichloro-6-methylpyrimidine (B20014) | (70.5 ± 3.0) |

| 4,6-dichloro-2-methylpyrimidine (B42779) | (68.7 ± 3.3) |

| 4,6-dichloro-5-methylpyrimidine | (78.1 ± 2.5) |

| 4,5-dichloro-2-methylpyrimidine | Not Experimentally Determined |

| This compound | Not Experimentally Determined |

| Data from Szterner et al. (2008). researchgate.net |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding hyperconjugative interactions and charge delocalization within a molecule, which are crucial for its stability. In a study of 2-chloro-5-methylpyrimidine (B1361109) and 2,4-dichloro-5-methylpyrimidine, NBO analysis was used to investigate the stability arising from these electronic effects. tandfonline.com This type of analysis provides a detailed picture of the donor-acceptor interactions between filled and vacant orbitals. Although specific NBO analysis for this compound has not been reported, it is expected that significant delocalization would occur due to the interactions between the lone pairs of the nitrogen and chlorine atoms and the π-system of the pyrimidine (B1678525) ring, as well as hyperconjugation involving the methyl group.

Molecular Dynamics Simulations

While extensive specific data from molecular dynamics (MD) simulations for this compound is not available in the reviewed literature, the general methodologies are well-established for studying the dynamic behavior of molecules.

MD simulations can be employed to explore the conformational landscape and dynamic behavior of molecules like this compound. For a relatively rigid molecule, the primary dynamic behavior would involve the rotation of the methyl group. The torsional potential for such rotations can be calculated to understand the energy barriers and preferred conformations. For the related 2-chloro-5-methylpyrimidine, the torsional potential for the methyl group rotation has been determined using DFT calculations. tandfonline.com

The interactions between molecules in solution and in the solid state are critical for understanding their physical properties and how they crystallize. In the solid state, the crystal structure of 4,6-dichloro-5-methylpyrimidine reveals that molecules are linked by pairs of C—H···N hydrogen bonds, forming inversion dimers. nih.gov This indicates that weak hydrogen bonding plays a significant role in the packing of these molecules in the crystal lattice. In solution, MD simulations could provide insights into the solvation of the molecule and the nature of its interactions with different solvents.

Prediction of Spectroscopic Data

Theoretical prediction of spectroscopic data is a cornerstone of modern chemical analysis. By simulating spectra using quantum chemical methods, researchers can gain a deeper understanding of experimental results, confirm molecular structures, and interpret complex spectral features.

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR spectra is typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.za These calculations provide theoretical chemical shifts (δ) and coupling constants (J) that can be compared directly with experimental data obtained from NMR spectroscopy. This comparison is invaluable for the unambiguous assignment of signals and the confirmation of the molecule's constitution and conformation. Online tools and specialized software can facilitate these predictions, often using neural networks trained on extensive databases of known spectra. nmrdb.org

UV-Vis Spectra: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption are simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net This information helps in understanding the electronic structure of the molecule, including the transitions between molecular orbitals (e.g., n → π* or π → π*), and how structural modifications might alter its color and photochemical properties. researchgate.net

The following table summarizes the application of these computational methods for spectroscopic prediction.

| Computational Method | Predicted Spectrum | Application |

| DFT with GIAO | NMR (¹H, ¹³C) | Structural verification, assignment of chemical shifts and coupling constants. |

| DFT | IR | Identification of functional groups, assignment of vibrational frequencies. |

| TD-DFT | UV-Vis | Prediction of electronic transitions (λmax), understanding of electronic properties. |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used extensively in drug discovery to understand how the chemical structure of a compound influences its biological activity. This knowledge is then used to design more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For pyrimidine derivatives, QSAR models are developed to predict activities such as anticancer or antifungal efficacy. mdpi.comnih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic (e.g., atomic charges), topological (e.g., connectivity indices), and geometrical (e.g., molecular surface area) features. nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov

The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources in the drug design process. mdpi.comyoutube.com The robustness and predictive power of these models are rigorously assessed through internal and external validation procedures. researchgate.net

Modern drug discovery increasingly relies on data-driven modeling and machine learning to analyze the vast chemical space of potential drug candidates. mdpi.com For substituted pyrimidines, which are a critical scaffold in anticancer research, data-driven machine learning QSAR models offer a powerful approach to generalize and predict activity. mdpi.comresearchgate.netresearchgate.net

A typical workflow for creating such a model involves several key steps: mdpi.comqsardb.org

Data Collection and Curation: A large dataset of pyrimidine compounds and their measured biological activities (e.g., antiproliferative activity against cancer cell lines) is compiled from chemical databases like ChEMBL. mdpi.comresearchgate.net

Descriptor Calculation and Selection: A wide range of molecular descriptors is calculated for each compound. A forward selection process or other machine learning algorithms are then used to identify the most relevant descriptors that correlate with the biological activity. mdpi.com

Model Development and Training: The curated dataset is split into a training set and a test set. The training set is used to build the QSAR model using various machine learning algorithms. nih.gov

Validation: The model's predictive performance is rigorously evaluated using the independent test set (external validation). mdpi.comresearchgate.net Further "blind" validation may be performed by synthesizing new pyrimidine derivatives and comparing their experimentally measured activity against the model's predictions. mdpi.comresearchgate.net

Such data-driven models have successfully predicted the antiproliferative activity of newly synthesized pyrimidine derivatives, demonstrating their potential to accelerate the discovery of novel therapeutic agents. mdpi.comresearchgate.net

Derivatives and Analogues of 4,5 Dichloro 6 Methylpyrimidine: Synthesis and Research Applications

Synthesis of Pyrimidine (B1678525) Derivatives with Modified Substitutions

The dichloromethylpyrimidine core can be chemically modified in several ways, including substitution at the methyl group, exchange of halogen atoms, and the introduction of other functional groups, to generate a library of useful synthetic intermediates.

Substitution at the Methyl Group (e.g., 5-bromo-2,4-dichloro-6-methylpyrimidine)

Direct substitution on the pyrimidine ring is a common strategy to introduce additional functional groups. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine can be synthesized via a multi-step reaction sequence that involves bromination. One reported method involves a three-step process utilizing bromine, aqueous sulfuric acid, and phosphorus oxychloride (POCl₃) to achieve the final brominated and chlorinated product chemicalbook.com. Another general approach for creating such compounds is the chlorination of a substituted uracil. The synthesis of 5-bromo-2,4-dichloropyrimidine, a related compound, is achieved by treating 5-bromouracil with phosphorus oxychloride in the presence of N,N-dimethylaniline . This highlights a common pathway where a dihydroxypyrimidine (uracil) is converted to its corresponding dichloro derivative.

Halogen Exchange Reactions (e.g., Fluorination)

Halogen exchange reactions are a powerful tool for modifying the properties of halogenated heterocycles. While specific examples of the direct fluorination of 4,5-dichloro-6-methylpyrimidine are not extensively detailed, the general principle involves treating a chloro- or bromo-substituted pyrimidine with a fluoride source, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst or in a high-boiling point solvent. This type of nucleophilic aromatic substitution (SNAr) allows for the replacement of chlorine atoms with fluorine, which can significantly alter the electronic properties and biological activity of the resulting molecule. This method is widely applied in the synthesis of fluorinated pyrimidine derivatives for pharmaceutical and agrochemical research.

Introduction of Cyano or Carboxamide Groups

The cyano group (–C≡N) is a versatile functional group in organic synthesis, often serving as a precursor to amines, carboxylic acids, and amides thieme-connect.dewikipedia.org. One effective method for introducing a cyano group onto a pyrimidine ring involves the displacement of a suitable leaving group. For example, a synthetic route starting from 4,6-dichloro-2-(methylthio)pyrimidine involves oxidation of the methylthio group to a methylsulfonyl group, which is a better leaving group. This sulfone can then be displaced by a cyanide source, such as potassium cyanide (KCN), to yield the corresponding pyrimidine-2-carbonitrile arkat-usa.org. This two-step process of oxidation followed by nucleophilic substitution is an established method for cyanation of heterocyclic systems arkat-usa.org.

Carboxamide derivatives are also of significant interest. These can be synthesized from corresponding cyano-substituted pyrimidines via hydrolysis or from carboxylic acid derivatives. For example, various furo[2,3-b]pyridine-2-carboxamides have been prepared and subsequently used to synthesize fused pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives, demonstrating the utility of the carboxamide group in building complex heterocyclic scaffolds nih.gov.

Synthesis of Other Dihalo and Monohalo Methylpyrimidines (e.g., 2,4-dichloro-6-methylpyrimidine (B20014), 4,6-dichloro-5-methylpyrimidine)

Various isomers of dihalo- and monohalo-methylpyrimidines serve as important synthetic intermediates.

2,4-Dichloro-6-methylpyrimidine: A common and efficient method for the synthesis of 2,4-dichloro-6-methylpyrimidine is the chlorination of 6-methyluracil (also known as 4,6-dihydroxy-2-methylpyrimidine) orgsyn.org. This reaction is typically carried out using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) chemicalbook.com. The reaction with thionyl chloride in acetonitrile (B52724) at 80°C has been reported to produce the desired product in a high yield of 94% chemicalbook.com.

4,6-Dichloro-5-methylpyrimidine (B15144): The synthesis of this isomer can be achieved through different routes. One established method involves the cyclization of acetamidine (B91507) hydrochloride and diethyl malonate in the presence of sodium methoxide (B1231860) to yield 4,6-dihydro-2-methyl-pyrimidine epa.gov. This intermediate can then undergo nitration and subsequent chlorination with phosphorus oxychloride to afford the final product epa.gov. Another approach involves using triphosgene (B27547) as a safer alternative to highly toxic reagents like phosgene or POCl₃ for the chlorination of 4,6-dihydroxy-2-methylpyrimidine (B75791), which is suitable for industrial-scale production google.com.

| Compound | Starting Material(s) | Key Reagent(s) | Reported Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | (Implied from general methods) | Bromine, POCl₃ | Not specified | chemicalbook.com |

| 2,4-Dichloro-6-methylpyrimidine | 6-Methyluracil | Thionyl chloride | 94% | chemicalbook.com |

| 4,6-Dichloro-2-methyl-5-nitropyrimidine | 4,6-Dihydro-2-methyl-5-nitropyrimidine | Phosphorus oxychloride | 82.6% | epa.gov |

| 4,6-Dichloro-2-methylpyrimidine (B42779) | 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene, N,N-diethylaniline | 90% | google.com |

Applications as Key Intermediates in Organic Synthesis

The reactivity of the chlorine atoms on the pyrimidine ring makes these compounds excellent electrophiles for nucleophilic substitution reactions. This property is extensively exploited to use them as foundational building blocks for more complex molecular architectures.

Building Blocks for Complex Heterocyclic Scaffolds

Dihalo- and monohalo-methylpyrimidines are versatile precursors for a wide range of fused and substituted heterocyclic systems. The differential reactivity of the halogen atoms often allows for selective and sequential substitutions.

For example, 2,4-dichloro-6-methylpyrimidine has been used in double cross-coupling reactions with 2-(tributylstannyl)pyridine, followed by an aldol condensation, to create complex 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines sigmaaldrich.com. It also serves as a starting material for the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine sigmaaldrich.com.

Similarly, 5-bromo-2,4-dichloro-6-methylpyrimidine undergoes regioselective displacement of the chlorine at the C4 position when reacted with ammonia, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product researchgate.net. This intermediate can then be further functionalized by reacting with secondary amines to produce various 4-amino-5-bromo-2-substituted aminopyrimidines, which are precursors to fused systems like thiazolo[4,5-d]pyrimidines researchgate.netresearchgate.net. The pyrimidine ring acts as a core unit onto which other cyclic structures can be built, leading to compounds with potential biological activities nih.govresearchgate.net.

| Starting Intermediate | Reaction Type | Product Class/Example | Reference |

|---|---|---|---|

| 2,4-Dichloro-6-methylpyrimidine | Cross-coupling / Aldol condensation | 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | sigmaaldrich.com |

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Nucleophilic Substitution (Amination) | 4-Amino-5-bromo-2-substituted aminopyrimidines | researchgate.net |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Nucleophilic Substitution / Oxidation / Cyanation | 4,5,6-Trichloropyrimidine-2-carbonitrile (B13511922) derivatives | arkat-usa.org |

| General Dihalopyrimidines | Cycloaddition / Condensation | Fused heterocycles (e.g., Pyridopyrimidines) | researchgate.net |

Precursors for Pyrimidine-Based Ligands and Catalysts

Dichloropyrimidine scaffolds are valuable precursors in the synthesis of more complex molecules, including ligands for coordination chemistry. The chlorine atoms on the pyrimidine ring are effective leaving groups, allowing for sequential and site-selective substitution reactions with various nucleophiles. This reactivity enables the introduction of different functional groups that can act as coordination sites for metal ions.

While specific research detailing the use of this compound as a precursor for ligands and catalysts is not extensively documented in available literature, the general reactivity of related dichloropyrimidines is well-established. For instance, compounds like 2,4-dichloro-6-methylpyrimidine undergo cross-coupling reactions to create di-substituted pyrimidines, which can serve as scaffolds for bidentate ligands sigmaaldrich.comchemicalbook.com. The strategic substitution of the chloro groups with nitrogen, sulfur, or oxygen-containing moieties can yield polydentate ligands capable of forming stable complexes with transition metals. These complexes have potential applications in catalysis, although this remains an area for further exploration specifically for derivatives of this compound.

Medicinal Chemistry Research and Pharmacological Applications

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents arkat-usa.org. Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties rsc.orgnih.gov. The biological significance of pyrimidines is often attributed to their structural resemblance to the nucleobases that constitute DNA and RNA, allowing them to interact with various biological targets like enzymes and receptors nih.gov.

Pyrimidine derivatives are a significant class of compounds investigated for their antimicrobial and antiviral properties sltchemicals.comchemimpex.com. The molecular framework of pyrimidine is present in many synthetic compounds that have shown efficacy against various pathogens nih.gov.

Antimicrobial Research: The development of novel antimicrobial agents is critical to address the challenge of multidrug-resistant bacteria. Pyrimidine-containing compounds have been a focus of this research researchgate.net. While studies specifically detailing antimicrobial agents derived from this compound are limited, related dichloropyrimidine isomers serve as intermediates in creating molecules with potential antibacterial and antifungal activity chemimpex.com. The general strategy involves substituting the chlorine atoms with various functional groups to enhance interaction with microbial targets.

Antiviral Research: In the realm of antiviral drug discovery, pyrimidine analogues have a proven track record. For example, pyrimido[4,5-b]indole ribonucleosides, synthesized from dichloropyrimidine precursors, have demonstrated activity against viruses such as the Dengue virus nih.gov. The versatility of the dichloropyrimidine scaffold allows for the synthesis of a diverse library of compounds for screening against a wide range of viruses nih.gov. The potential of this compound as a starting material for novel antiviral agents remains an area for future investigation.

The development of pyrimidine-based anticancer agents is an active area of research, owing to their ability to interfere with cellular processes critical for cancer cell proliferation nih.govmdpi.com.

Research into dichloromethylpyrimidine derivatives has identified promising candidates for cancer therapy. For example, a study on 2,4-dichloro-6-methylpyrimidine derivatives (a structural isomer of this compound) led to the development of potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, which is implicated in non-small cell lung cancer nih.gov. One of the most promising compounds from this series, L-18, demonstrated strong antiproliferative activity against H1975 cancer cells with an IC50 value of 0.65 ± 0.06 μM and showed no toxicity to normal cells nih.gov. This highlights the potential of the dichloromethylpyrimidine scaffold in designing selective and effective anticancer agents nih.gov. While these findings are for a different isomer, they underscore the potential of the chemical class to which this compound belongs.

| Compound | Target | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| L-18 | EGFRT790M/L858R Kinase | H1975 (Non-small cell lung cancer) | 0.65 ± 0.06 μM | nih.gov |

Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key mediators of the inflammatory response such as cyclooxygenase (COX) enzymes rsc.orgnih.gov. Several pyrimidine-based drugs are already in clinical use for their anti-inflammatory effects rsc.org.

Research has explored various pyrimidine-based scaffolds for their anti-inflammatory potential. For instance, certain 4-indole-2-arylaminopyrimidine derivatives have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 nih.gov. Studies on other complex pyrimidine derivatives have demonstrated potent in vivo anti-inflammatory effects in models such as the carrageenan-induced rat paw edema test rsc.org. These findings suggest that the pyrimidine core is a promising template for the design of new anti-inflammatory drugs. The specific contribution of derivatives from this compound to this field warrants further investigation.

Dichloromethylpyrimidine isomers are crucial starting materials in the synthesis of several important drugs. A prominent example is the anticancer drug Dasatinib (marketed as Sprycel®), a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia chemicalbook.com.

However, it is critical to note that the precursor for Dasatinib is 4,6-dichloro-2-methylpyrimidine , a structural isomer of this compound google.comchemicalbook.comchemicalbook.comgoogle.com. The synthesis involves a nucleophilic coupling reaction between 4,6-dichloro-2-methylpyrimidine and an aminothiazole carboxamide intermediate google.comchemicalbook.com. This distinction is vital for chemical accuracy. The use of a specific isomer is often crucial for the final structure and biological activity of the target drug molecule. While this compound is not the precursor for Dasatinib, the role of its isomer in the synthesis of such a significant drug highlights the importance of this class of compounds in pharmaceutical development.

| Isomer | CAS Number | Application Example |

|---|---|---|

| This compound | 83942-10-3 | Research intermediate |

| 4,6-Dichloro-2-methylpyrimidine | 17166-53-9 | Precursor for Dasatinib google.comchemicalbook.comchemicalbook.comgoogle.com |

| 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | Intermediate for potential EGFR inhibitors nih.gov |

Agrochemical Research and Industrial Applications

The pyrimidine ring is a key structural motif in a variety of agrochemicals, including herbicides, fungicides, and insecticides sltchemicals.comchemimpex.com. Dichloromethylpyrimidine isomers serve as important intermediates in the production of these compounds chemimpex.commyskinrecipes.com. Their reactivity allows for the synthesis of active ingredients that can effectively control pests and unwanted plant growth, thereby improving crop yields chemimpex.comnbinno.com.

For example, 4,6-dichloropyrimidine is a critical intermediate for the synthesis of the fungicide Azoxystrobin nbinno.com. Similarly, isomers like 2,4-dichloro-6-methylpyrimidine are utilized as building blocks in the development of herbicides chemimpex.com. These compounds function by inhibiting specific biochemical pathways in the target organisms chemimpex.com. While specific, large-scale industrial applications for this compound are not as widely documented as for its isomers, its structural features suggest it is a valuable intermediate for research and development in the agrochemical sector chemimpex.com.

Herbicides and Pesticides Development

No research data or synthesis pathways involving this compound for the development of herbicides or pesticides were found in the available scientific literature.

Role in Specialty Polymers and Resins

No information regarding the use of this compound as a monomer or precursor for the synthesis of specialty polymers or resins was found in the available scientific literature.

Mechanistic Studies and Reaction Engineering

Kinetics and Thermodynamics of Reactions

The rate and equilibrium of chemical reactions involving 4,5-Dichloro-6-methylpyrimidine are dictated by kinetic and thermodynamic factors. Understanding these principles is essential for controlling reaction outcomes and improving process efficiency.

The synthesis and reactivity of dichloromethylpyrimidine isomers are highly sensitive to reaction conditions. Factors such as the choice of solvent, the nature of the catalyst or base, and the reaction temperature can significantly influence product yield and selectivity.

Chemoselective nucleophilic aromatic substitution (SNAr) reactions on related dichloropyrimidine systems demonstrate the critical role of the base and solvent. For instance, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines, using a weak base like sodium hydrogen carbonate in acetonitrile (B52724) resulted in a high yield (95%) of the desired product, whereas stronger bases or different solvents could lead to lower yields and the formation of byproducts. nih.govresearchgate.net The choice of solvent, such as acetonitrile, tetrahydrofuran, or N,N-dimethylformamide (DMF), also impacts selectivity and reaction rates. nih.govresearchgate.net

In catalyst-free amination reactions of 4,6-dichloropyrimidine, conditions are optimized using a specific base (K2CO3) and high temperature (140 °C) in DMF to achieve high yields. youtube.com The steric and electronic properties of the reacting amine also play a crucial role in determining the reaction's selectivity and outcome. nih.govresearchgate.net The table below summarizes the influence of various conditions on reactions involving dichloropyrimidine scaffolds.

Interactive Data Table: Influence of Reaction Conditions on Dichloropyrimidine Reactions

| Reactant System | Catalyst/Base | Solvent | Temperature | Outcome/Yield | Source |

|---|---|---|---|---|---|

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine + Aniline | NaHCO₃ | Acetonitrile | Not specified | High selectivity for C4 substitution | nih.govresearchgate.net |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine + Aniline | Cs₂CO₃ | Acetonitrile | Not specified | Lower yield due to byproduct formation | nih.govresearchgate.net |

| 4,6-dichloropyrimidine + Adamantane-containing amines | K₂CO₃ (4 equiv.) | DMF | 140 °C | 60-99% yield of monoaminated product | youtube.com |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde + NaOH | NaOH | Alcohols (e.g., MeOH, EtOH) | Mild | Products of amination, solvolysis, and condensation | arkat-usa.org |

Thermodynamic data provides fundamental insights into the stability and energy content of molecules. The standard molar enthalpy of formation (ΔfH°m) is a key parameter. While experimental data for this compound is not available, G3 theoretical calculations have been employed to estimate its gas-phase enthalpy of formation. These calculations were performed as an extension of an experimental study on other dichloromethylpyrimidine isomers, which were determined using rotating-bomb combustion calorimetry. nih.gov

The theoretically calculated gas-phase standard molar enthalpy of formation for this compound provides a valuable estimate of its thermodynamic stability relative to its constituent elements. nih.gov For comparison, the experimentally determined and calculated values for several other dichloromethylpyrimidine isomers are presented below.

Data Table: Standard Molar Enthalpies of Formation (ΔfH°m) of Dichloromethylpyrimidine Isomers in the Gas Phase at 298.15 K

| Compound | Experimental ΔfH°m (kJ·mol⁻¹) | Theoretically Calculated ΔfH°m (kJ·mol⁻¹) |

|---|---|---|

| 2,4-dichloro-5-methylpyrimidine | 79.6 ± 4.1 | Not Reported |

| 2,4-dichloro-6-methylpyrimidine (B20014) | 70.5 ± 3.0 | Not Reported |

| 4,6-dichloro-2-methylpyrimidine (B42779) | 68.7 ± 3.3 | Not Reported |

| 4,6-dichloro-5-methylpyrimidine (B15144) | 78.1 ± 2.5 | Not Reported |

| 2,5-dichloro-4-methylpyrimidine | Not Performed | Calculated |

| 4,5-dichloro-2-methylpyrimidine | Not Performed | Calculated |

| This compound | Not Performed | Calculated |

Source: J. Chem. Thermodyn. 2016, 100, 148-155 nih.gov

Reaction Mechanism Elucidation

Investigating reaction mechanisms reveals the stepwise pathway from reactants to products, including the identification of transient intermediates. This knowledge is fundamental for reaction optimization and the design of new synthetic routes.

Proton transfer is a fundamental step in many chemical reactions. youtube.commasterorganicchemistry.com In heterocyclic chemistry, the protonation or deprotonation of nitrogen atoms in the pyrimidine (B1678525) ring can dramatically alter the molecule's reactivity and properties. nih.govacs.orgnsc.ru For instance, studies on other pyrimidine derivatives show that protonation can inhibit processes like excited-state intramolecular proton transfer (ESIPT), leading to significant changes in photoluminescent properties. nih.gov This highlights the importance of the acid-base environment in controlling reaction pathways. nih.govacs.orgnsc.ru

However, specific studies focusing on the investigation of proton transfer complexation reactions involving this compound are not extensively documented in the surveyed scientific literature.

Condensation reactions are vital for building more complex molecules from pyrimidine scaffolds. The mechanism of these reactions often involves multiple steps. A study on the condensation of a closely related compound, 5-amino-4,6-dichloro-2-methylpyrimidine, with 1-acetyl-2-imidazolin-2-one proposed an esterification-addition-elimination mechanism. csuohio.edu This suggests a pathway where an intermediate ester is formed, followed by nucleophilic addition and subsequent elimination to yield the final product.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. nsc.ru In the synthesis of pyrimidines and their derivatives, several green approaches have been developed to replace traditional methods that often rely on hazardous solvents and toxic reagents. nsc.runih.gov

Key green chemistry strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, increase yields, and lead to purer products with shorter reaction times. nsc.runih.gov

Ultrasonic Synthesis: The use of ultrasound can enhance reaction efficiency and is considered an environmentally friendly method. nih.govnsc.ru

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol, or ionic liquids minimizes environmental impact. nsc.runih.gov Solvent-free, or neat, reaction conditions represent an ideal approach. nih.gov

Catalysis: Employing recyclable catalysts, including biocatalysts (enzymes), can improve atom economy, reduce waste, and allow for milder reaction conditions. nsc.runih.gov

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, improve efficiency by combining multiple synthetic steps into a single pot, reducing waste and simplifying workup procedures. nih.govnsc.ru

These sustainable methods offer powerful alternatives for the synthesis of this compound and other heterocyclic compounds, aligning with the goals of modern chemical manufacturing. nsc.runih.govrsc.orgresearchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency

The application of microwave irradiation as an energy source in organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. rsc.org This non-conventional heating method promotes rapid and uniform heating of the reaction mixture, often leading to different outcomes compared to conventional heating. nih.gov For many heterocyclic compounds, microwave-assisted synthesis has become a cornerstone of efficient process development. rsc.org

Despite the widespread adoption of this technology, specific research detailing the microwave-assisted synthesis of this compound is not available in the reviewed literature. While studies on other pyrimidine analogues have demonstrated significant improvements in yield and reaction time under microwave conditions, sigmaaldrich.comgoogle.com equivalent data for this compound has not been reported.

Solvent-Free Reaction Conditions

The move towards solvent-free reaction conditions represents a significant step in green chemistry, aiming to reduce the environmental impact associated with volatile organic compounds (VOCs). These reactions, often conducted by grinding solid reactants or using a catalytic amount of liquid, can lead to higher efficiency, easier product separation, and reduced waste.

There is a substantial body of research on solvent-free organic synthesis for a variety of transformations. chemicalbook.com However, the scientific literature lacks specific examples or studies on the synthesis of this compound under such conditions. The potential benefits of applying a solvent-free approach to its synthesis remain an unexplored area of research.

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign or "green" synthetic routes is a primary focus of modern chemical research, guided by principles that include waste reduction, use of less hazardous chemicals, and improved energy efficiency. nih.gov This often involves replacing toxic reagents and solvents with safer alternatives. For instance, the replacement of hazardous chlorinating agents like phosphorus oxychloride with greener alternatives is a common strategy in the synthesis of chlorinated heterocycles. google.com

Although general strategies for the green synthesis of organic compounds and specifically heterocycles are well-documented, nih.govorgsyn.org dedicated research on the development of environmentally friendly routes for this compound is absent from the available literature. The application of green chemistry principles to the manufacturing process of this specific compound has not been specifically detailed in published studies.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies and Catalysis

The development of efficient and sustainable synthetic methods is paramount for unlocking the full potential of 4,5-Dichloro-6-methylpyrimidine as a precursor in various applications. Future research in this area is expected to focus on the exploration of new catalytic systems and the implementation of advanced manufacturing technologies.

Exploration of New Catalytic Systems for Selective Transformations

The two chlorine atoms at the 4 and 5 positions of the pyrimidine (B1678525) ring exhibit different reactivities, allowing for selective functionalization. Future research will likely concentrate on the development of novel catalytic systems that can achieve high regioselectivity in substitution reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already been employed for the synthesis of related pyrimidine derivatives. acs.org The discovery of new ligands and palladium catalysts could further enhance the efficiency and selectivity of these transformations, particularly for the amination of 6-aryl-2,4-dichloropyrimidines where high regioselectivity for the C4 position has been achieved. acs.org

Beyond palladium, there is a growing interest in using more abundant and less expensive 3d transition metals like iron and nickel as catalysts in organic synthesis. mdpi.com Iron-catalyzed multicomponent synthesis of pyrimidines from biomass-derived alcohols represents a sustainable approach that could be adapted for the synthesis of precursors to this compound. dntb.gov.ua The exploration of magnetically recoverable nanocatalysts also presents a promising avenue for developing environmentally friendly and recyclable catalytic systems for pyrimidine synthesis. nih.gov

Flow Chemistry and Continuous Manufacturing for Pyrimidine Synthesis

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govyoutube.com The on-demand generation of reactive intermediates in a continuous flow system can be particularly beneficial for handling potentially hazardous reagents often used in chlorination and other functionalization reactions of pyrimidines. youtube.com

The application of continuous flow technology to the synthesis of functionalized pyrimidines and other nitrogen heterocycles is an active area of research. researchgate.netmit.edu Future work could involve the development of a telescoped continuous flow process for the synthesis and subsequent derivatization of this compound. This could involve sequential reactor coils for chlorination, followed by in-line purification and subsequent cross-coupling reactions, significantly streamlining the production of a diverse library of pyrimidine-based compounds. mit.edu The integration of real-time monitoring techniques, such as NMR spectroscopy, coupled with machine learning algorithms, could enable the rapid optimization of reaction conditions in a continuous flow setup. nih.gov

Advanced Materials Science Applications

The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive functionalization, makes this compound an attractive scaffold for the development of advanced organic materials with tailored electronic and photophysical properties.

Pyrimidines in Conjugated Molecules and Light-Emitting Devices

The pyrimidine nucleus is a valuable component in the design of organic semiconductors and luminescent materials. Its electron-accepting properties can be harnessed to create donor-acceptor (D-A) type conjugated molecules with tunable energy levels and emission characteristics. While specific research on this compound in this context is limited, studies on other pyrimidine derivatives demonstrate their potential in organic light-emitting diodes (OLEDs). For instance, a novel acridine-pyrimidine based host material has been developed for blue thermally activated delayed fluorescence (TADF) OLEDs, exhibiting high triplet energy and low efficiency roll-off.

The dichlorinated nature of this compound provides a convenient handle for introducing various aryl or heteroaryl groups through cross-coupling reactions, allowing for the systematic tuning of the electronic properties of the resulting conjugated systems. Future research could focus on synthesizing a series of D-A polymers or small molecules incorporating the 4,5-disubstituted-6-methylpyrimidine unit and evaluating their performance in light-emitting devices.

Development of Pyrimidine-Based Functional Materials

The versatility of the pyrimidine scaffold extends beyond light-emitting applications. The ability to introduce a wide range of functional groups onto the pyrimidine ring opens up possibilities for creating materials with diverse properties. Research into pyrimidine-containing polymers and resins has shown their potential for applications requiring enhanced durability and environmental resistance.

The reactive chlorine atoms of this compound make it an ideal starting material for the synthesis of a variety of functional materials. For example, it could be used to create novel liquid crystals, electrochromic polymers, or porous organic frameworks. The introduction of specific functional groups could also lead to the development of chemosensors or catalysts based on this pyrimidine core.

Further Pharmacological and Biological Investigations

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic core. nih.gov The structural features of this compound make it an intriguing candidate for further pharmacological and biological investigations, with the potential to yield novel therapeutic agents.

The substitution pattern of this compound is similar to that of known biologically active molecules. For instance, Metoprine, a 2,4-diamino-5-(3′,4′-dichlorophenyl)-6-methylpyrimidine, is a known dihydrofolate reductase (DHFR) inhibitor that has been investigated for its anticancer and neurological effects. wikipedia.org This suggests that derivatives of this compound could also exhibit interesting biological activities.

Recent studies on other dichlorinated pyrimidines have highlighted their potential as selective inhibitors of key biological targets. For example, derivatives of 2,4-dichloro-6-methyl pyrimidine have been designed as potential inhibitors of the EGFR T790M/L858R mutant kinase for the treatment of non-small cell lung cancer. nih.gov Furthermore, trisubstituted pyrimidines have been identified as potent dual inhibitors of plasmodial kinases, showing promise as antimalarial agents. nih.gov

Future research on this compound should involve the synthesis of a diverse library of derivatives through the selective substitution of the chlorine atoms. These compounds could then be screened against a wide range of biological targets, including kinases, proteases, and GPCRs, to identify new lead compounds for drug discovery programs. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of any identified hits. nih.govnih.govnih.gov The potential antimicrobial, antiviral, and anticancer properties of derivatives of 4,5-Dichloro-6-methyl-2-phenylpyrimidine also warrant further investigation. ontosight.ai

Target-Specific Drug Design and High-Throughput Screening

The future of drug discovery for compounds like this compound lies in moving beyond broad-spectrum activity and towards highly selective agents. Target-specific design involves identifying a biological target, such as an enzyme or receptor critical to a disease state, and designing a molecule that interacts with it specifically. The dichlorinated pyrimidine structure serves as a versatile starting point, or scaffold, for the synthesis of extensive compound libraries.